molecular formula C22H16ClN5O2S B11255432 8-({[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-9-phenyl-1,9-dihydro-6H-purin-6-one

8-({[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-9-phenyl-1,9-dihydro-6H-purin-6-one

Cat. No.: B11255432
M. Wt: 449.9 g/mol
InChI Key: YRTKHLOZKCOENM-UHFFFAOYSA-N
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Description

8-({[2-(2-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-PHENYL-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound that belongs to the class of phenyl-1,3-oxazoles . This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 8-({[2-(2-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-PHENYL-6,9-DIHYDRO-1H-PURIN-6-ONE involves multiple steps. The synthetic route typically starts with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and methyl groups. The final steps involve the formation of the purine core and the attachment of the sulfanyl and phenyl groups. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents like toluene or acetone, and catalysts such as palladium or platinum. .

Scientific Research Applications

8-({[2-(2-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-PHENYL-6,9-DIHYDRO-1H-PURIN-6-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other phenyl-1,3-oxazoles and purine derivatives. What sets 8-({[2-(2-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-PHENYL-6,9-DIHYDRO-1H-PURIN-6-ONE apart is its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C22H16ClN5O2S

Molecular Weight

449.9 g/mol

IUPAC Name

8-[[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-9-phenyl-1H-purin-6-one

InChI

InChI=1S/C22H16ClN5O2S/c1-13-17(26-21(30-13)15-9-5-6-10-16(15)23)11-31-22-27-18-19(24-12-25-20(18)29)28(22)14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,24,25,29)

InChI Key

YRTKHLOZKCOENM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2Cl)CSC3=NC4=C(N3C5=CC=CC=C5)N=CNC4=O

Origin of Product

United States

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